molecular formula C12H12O3 B14705120 3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene] CAS No. 23143-06-8

3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]

Cat. No.: B14705120
CAS No.: 23143-06-8
M. Wt: 204.22 g/mol
InChI Key: XXTJFXSIJQKJGG-UHFFFAOYSA-N
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Description

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dioxolane ring fused to a naphtho[1,8a-b]oxirene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a naphthalene derivative and a dioxolane precursor, followed by cyclization using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’H,8’H-Spiro[1,3-dioxolane-2,7’-naphtho[1,8a-b]oxirene] is unique due to its specific combination of a 1,3-dioxolane ring and a naphtho[1,8a-b]oxirene system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

23143-06-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,7'-3,8-dihydronaphtho[1,8a-b]oxirene]

InChI

InChI=1S/C12H12O3/c1-2-9-4-5-11(13-6-7-14-11)8-12(9)10(3-1)15-12/h2-5H,1,6-8H2

InChI Key

XXTJFXSIJQKJGG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC34C(=CCC=C3O4)C=C2

Origin of Product

United States

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